

# 4-Chloro-3-methylbenzoic acid CAS number 7697-29-2

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## Compound of Interest

Compound Name: 4-Chloro-3-methylbenzoic acid

Cat. No.: B154735

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An In-Depth Technical Guide to **4-Chloro-3-methylbenzoic Acid** (CAS 7697-29-2): Synthesis, Characterization, and Applications

## Abstract

**4-Chloro-3-methylbenzoic acid**, with CAS number 7697-29-2, is a substituted aromatic carboxylic acid that serves as a pivotal building block in various fields of chemical synthesis.<sup>[1]</sup> Its unique substitution pattern—a chloro group and a methyl group on the benzoic acid framework—imparts specific reactivity and properties that are leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup> This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, outlines methods for its comprehensive spectroscopic and analytical characterization, explores its chemical reactivity, and summarizes its key applications and safety considerations.

## Molecular Overview and Physicochemical Properties

**4-Chloro-3-methylbenzoic acid**, also known as 4-chloro-m-toluic acid, possesses a molecular structure where the functional groups (chloro, methyl, and carboxylic acid) exert distinct electronic and steric effects.<sup>[1][2]</sup> These effects govern the molecule's reactivity, solubility, and its utility as a synthetic intermediate. The carboxylic acid group provides a handle for

transformations like amidation and esterification, while the substituted aromatic ring can undergo further functionalization.<sup>[1]</sup>

Table 1: Chemical Identifiers and Properties

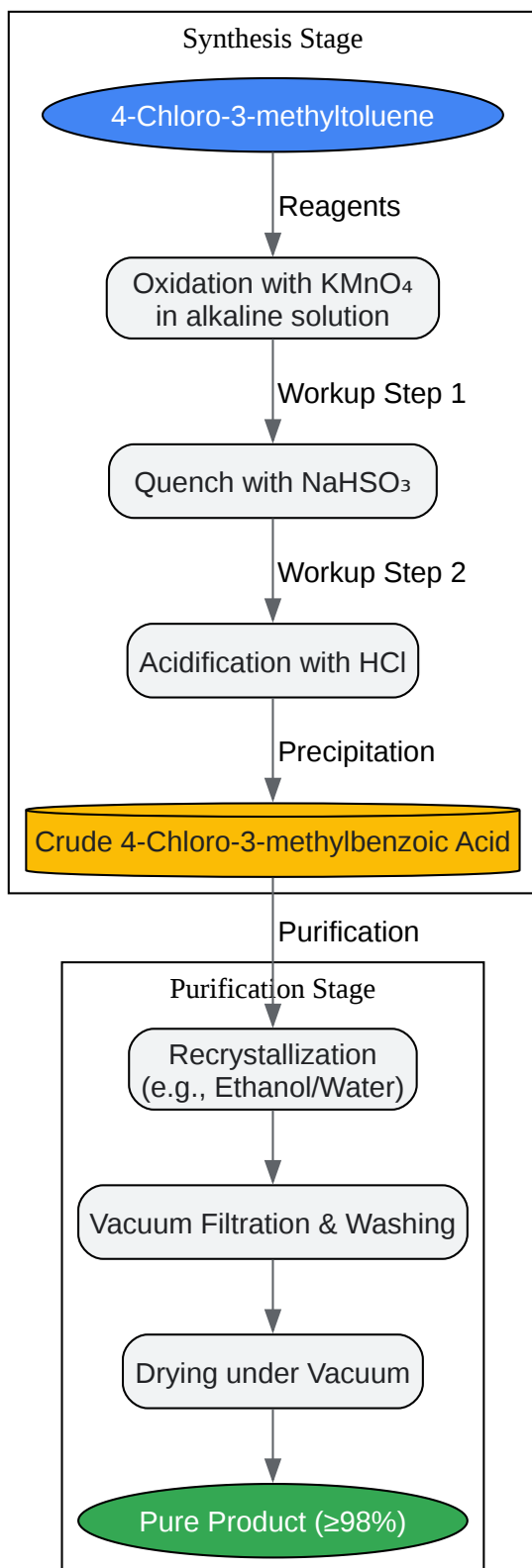
Property	Value	Source(s)
CAS Number	7697-29-2	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	[1][2][3]
Molecular Weight	170.59 g/mol	[1][2]
IUPAC Name	4-chloro-3-methylbenzoic acid	[2]
Synonyms	4-Chloro-m-toluic acid	[1][2][3]
Appearance	White to light yellow or pale pink crystalline powder	[1][3][4]
Melting Point	214-220 °C	[1][3]
pKa (Predicted)	4.04 ± 0.10	[3]
Density (Predicted)	1.31 g/cm <sup>3</sup>	[3]

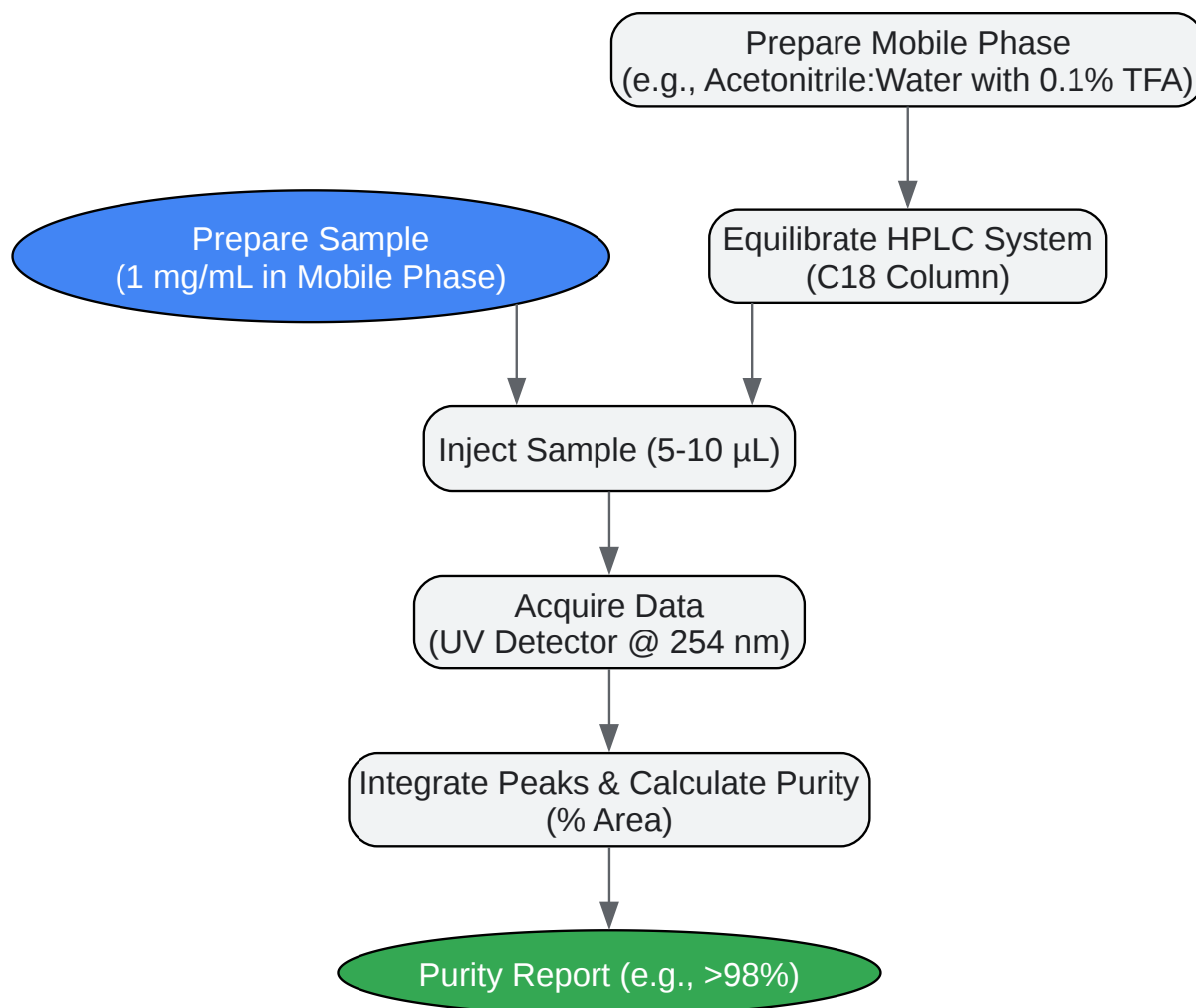
| Storage | Store in a cool, dry, well-ventilated place <sup>[3][5]</sup> |

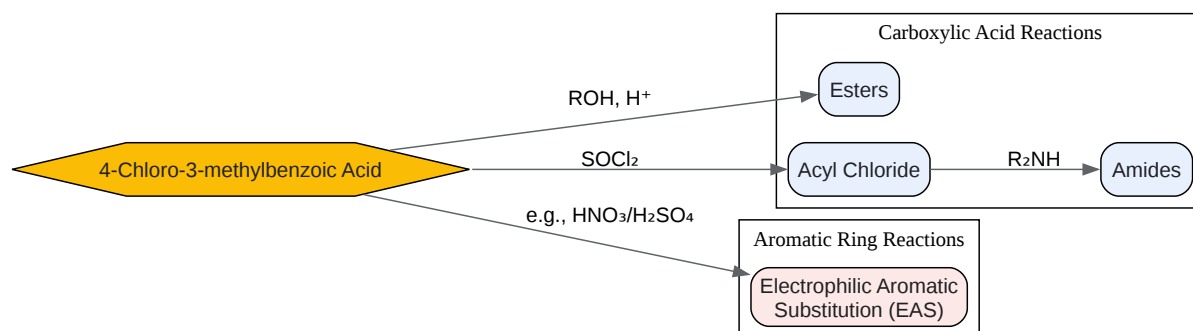
## Synthesis and Purification

The most direct and industrially scalable synthesis of **4-chloro-3-methylbenzoic acid** involves the oxidation of the corresponding toluene precursor, 4-chloro-3-methyltoluene. This approach is favored due to the relatively low cost of the starting material and the robustness of the oxidation reaction. The choice of a strong oxidizing agent like potassium permanganate (KMnO<sub>4</sub>) ensures complete conversion of the methyl group to a carboxylic acid.

## Workflow for Synthesis and Purification







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## Sources

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